

Physical and chemical properties of 2-Indanol

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Compound of Interest		
Compound Name:	2-Indanol	
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Indanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Indanol, also known as 2-hydroxyindan, is a bicyclic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its rigid structure and functional group make it a valuable building block in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Indanol**, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

Structure and Nomenclature

IUPAC Name: 2,3-dihydro-1H-inden-2-ol[3]

• CAS Number: 4254-29-9[4]

Molecular Formula: C₉H₁₀O[3]

Molecular Weight: 134.18 g/mol [5]

• SMILES: O(C1C2=CC=C2C1)[5]

• InChi Key: KMGCKSAIIHOKCX-UHFFFAOYSA-N[6]



Physical Properties

2-Indanol is a white to light yellow crystalline powder at room temperature.[6] A summary of its key physical properties is presented in the table below.

Property	Value	Reference(s)
Melting Point	68-71 °C	[5][6]
Boiling Point	120-123 °C at 12 mmHg	[6]
98.5 °C at 12 Torr	[4]	
Density	0.97095 g/cm3 at 30 °C	[4]
Water Solubility	6 g/L at 20 °C	[7]
рКа	15.17 ± 0.20 (Predicted)	[7]
Refractive Index	1.5200 (Estimate)	[7]
Flash Point	109 °C	[8]

Chemical Properties

The chemical reactivity of **2-Indanol** is primarily dictated by its secondary alcohol functional group. It can undergo oxidation to form the corresponding ketone, 2-indanone, and can be esterified with carboxylic acids or their derivatives.

Synthesis of 2-Indanol

A common and efficient method for the synthesis of **2-Indanol** is the reduction of 2-indanone.

Experimental Protocol: Reduction of 2-Indanone to 2-Indanol[1]

- Materials:
 - 2-indanone (60 g, 0.45 moles)
 - 40% aqueous methanol (1.5 L)
 - Sodium borohydride (18 g, 0.46 moles)



- Diethyl ether
- Potassium carbonate
- Ice bath
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Procedure:
 - 1. Dissolve 60 g of 2-indanone in 1.5 L of 40% aqueous methanol in a suitable reaction vessel.
 - 2. Cool the solution in an ice bath to maintain a temperature at or below 40°C.
 - 3. Slowly add 18 g of sodium borohydride in portions to the cooled, stirring solution. The addition should take approximately 15 minutes.
 - 4. After the addition is complete, continue stirring the reaction mixture for 2 hours.
 - 5. Allow the mixture to stand at room temperature overnight.
 - 6. Extract the product from the reaction mixture using diethyl ether.
 - 7. Dry the combined ether extracts over anhydrous potassium carbonate.
 - 8. Remove the solvent under reduced pressure using a rotary evaporator to yield crystalline **2-Indanol**.
- Expected Yield: 58.3 g (96%)

Key Reactions of 2-Indanol

Oxidation to 2-Indanone



2-Indanol can be oxidized to 2-indanone using various oxidizing agents. A study by Hawkins et al. explored the use of chromium trioxide resin with microwave irradiation.[9]

Esterification

As a secondary alcohol, **2-Indanol** can undergo esterification with carboxylic acids or acid anhydrides in the presence of an acid catalyst.

Precursor in the Synthesis of cis-1-Amino-2-indanol

2-Indanol is a key precursor in the synthesis of cis-1-amino-**2-indanol**, a valuable chiral auxiliary and a component of the HIV protease inhibitor Indinavir.[2][10] The synthesis involves several steps, including the conversion of **2-indanol** to an azide derivative, followed by reduction.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of 2-Indanol provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Indanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) can be used for analysis.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Indanol** is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.



Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, a thin film can be cast from a solution.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

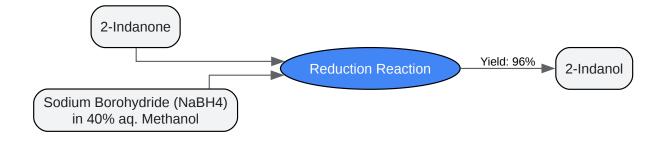
The mass spectrum of **2-Indanol** shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Mass Spectrometry

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization).
- Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

Visualizations

Synthesis of 2-Indanol from 2-Indanone



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Caption: Workflow for the synthesis of **2-Indanol**.

Safety and Handling



2-Indanol is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

2-Indanol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and reactions are well-established, making it a readily accessible building block for a wide range of applications in research and development, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its properties and handling, serving as a useful resource for scientists and researchers.

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References

- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Indanol | C9H10O | CID 77936 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Indanol 99 4254-29-9 [sigmaaldrich.com]
- 6. 2-Indanol | 4254-29-9 [chemicalbook.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Page loading... [guidechem.com]
- 9. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
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